- Synthetic method of ibrutinib as drug for treating recurrent or refractory mantle cell lymphoma (MCL), China, , ,
Cas no 936563-96-1 (Ibrutinib)
L'ibrutinib è un inibitore covalente e selettivo della tirosin-chinasi di Bruton (BTK), utilizzato nel trattamento di diverse neoplasie ematologiche, tra cui la leucemia linfatica cronica (LLC), il linfoma mantellare e il linfoma diffuso a grandi cellule B. Agisce bloccando in modo irreversibile l'attività della BTK, una proteina cruciale nella segnalazione delle cellule B, interrompendo così la proliferazione e la sopravvivenza delle cellule tumorali. La sua selettività riduce gli effetti collaterali rispetto alle terapie tradizionali, offrendo un profilo di sicurezza migliore. È particolarmente efficace nei pazienti con mutazioni ad alto rischio, dimostrando una risposta duratura e migliorando la sopravvivenza libera da progressione. La somministrazione orale ne facilita l'uso in regime ambulatoriale.

Ibrutinib structure
Nome del prodotto:Ibrutinib
Numero CAS:936563-96-1
MF:C25H24N6O2
MW:440.497064590454
MDL:MFCD20261150
CID:820153
PubChem ID:24821094
Ibrutinib Proprietà chimiche e fisiche
Nomi e identificatori
-
- PCI-32765
- Ibrutinib (PCI-32765)
- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-
- Ibrutinib
- Ibrutinib (PCI-32765, Imbruvica®)
- PCI32765
- 2-?Propen-?1-?one, 1-?[(3R)?-?3-?[4-?amino-?3-?(4-?phenoxyphenyl)?-?1H-?pyrazolo[3,?4-?d]?pyrimidin-?1-?yl]?-?1-?piperidinyl]?-
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
- Ibrutinib Racemate
- 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one
- (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- US8497277, 4
- US8497277, 13
- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- P
- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- CRA 032765
- Imbruvica
- JNJ 02
- PCI 32765
- PCI 32765-00
- PCI-32765 (Ibrutinib)?
- XYFPWWZEPKGCCK-GOSISDBHSA-N
- EX-A066
- IBRUTINIB [ORANGE BOOK]
- (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.
- IBRUTINIB [INN]
- SMR004701213
- DB09053
- NCGC00187912-01
- NCGC00187912-02
- CHEBI:76612
- BDBM50357312
- IBRUTINIB [JAN]
- BRD-K70301465-001-02-6
- MFCD20261150
- 2-Propen-1-one, 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-
- MLS006010041
- Imbruvica; PCI-32765
- EN300-97039
- DTXCID601323465
- HY-10997
- CRA-032765
- IBRUTINIB [MI]
- UNII-1X70OSD4VX
- C25H24N6O2
- NCGC00187912-18
- Pc-32765
- Imbruvica (TN)
- BRD-K70301465-001-05-9
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- NS00072153
- A1-01649
- CHEMBL1873475
- SW218096-2
- NCGC00187912-12
- Ibrutinib, Free Base
- Ibrutinib [USAN:INN]
- Ibrutinib (JAN/USAN)
- NCGC00187912-03
- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-ylprop-2-en-1-one
- 1X70OSD4VX
- NSC-800769
- 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- SCHEMBL201859
- PCI-32765-00
- IBRUTINIB [WHO-DD]
- IBRUTINIB [VANDF]
- L01XE27
- DTXSID60893450
- 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one
- ibrutinibum
- J-523872
- BI164531
- AKOS022185476
- Q5984881
- EX-5960
- AC-26942
- HSDB 8260
- 1-{(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1- yl}prop-2-en-1-one
- GTPL6912
- NCGC00187912-17
- Z1302446275
- D10223
- PCI-32765 (Ibrutinib)
- Ibrutinib- Bio-X
- 936563-96-1
- Ibrutinib [USAN]
- NSC800769
- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1- yl)prop-2-en-1-one
-
- MDL: MFCD20261150
- Inchi: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1
- Chiave InChI: XYFPWWZEPKGCCK-GOSISDBHSA-N
- Sorrisi: NC1N=CN=C2N([C@@H]3CCCN(C(=O)C=C)C3)N=C(C=12)C1C=CC(OC2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 440.196074g/mol
- Carica superficiale: 0
- XLogP3: 3.6
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta legami ruotabili: 5
- Massa monoisotopica: 440.196074g/mol
- Massa monoisotopica: 440.196074g/mol
- Superficie polare topologica: 99.2Ų
- Conta atomi pesanti: 33
- Complessità: 678
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Dissociation Constants: pKa1 = 0.46 (primary imine); pKa2 = 6.58 (secondary imine); pKa3 = 19.70 (primary amine) (est)
- Colore/forma: Solid
- Densità: 1.34
- Punto di fusione: No data available
- Punto di ebollizione: 715.0±60.0°C at 760 mmHg
- Punto di infiammabilità: 386.2±32.9 °C
- Indice di rifrazione: 1.69
- Solubilità: 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(68.10 mM)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 99.16000
- LogP: 4.73640
- Pressione di vapore: 0.0±2.3 mmHg at 25°C
Ibrutinib Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Istruzioni di sicurezza: H303 può essere dannoso per ingestione +h313 può essere dannoso per contatto con la pelle +h2413 può essere dannoso per inalazione
- Condizioni di conservazione:4°C, protect from light
Ibrutinib Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-10997-10mg |
Ibrutinib |
936563-96-1 | 99.93% | 10mg |
¥950 | 2024-05-24 | |
Ambeed | A150396-10g |
(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one |
936563-96-1 | 98% | 10g |
$313.0 | 2025-02-20 | |
eNovation Chemicals LLC | D372325-10g |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
936563-96-1 | 99% | 10g |
$285 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-200mg |
PCI-32765 (Ibrutinib) |
936563-96-1 | 98% | 200mg |
¥2376.00 | 2023-09-09 | |
Enamine | EN300-97039-0.5g |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
936563-96-1 | 95.0% | 0.5g |
$25.0 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-50mg |
PCI-32765 (Ibrutinib) |
936563-96-1 | 98% | 50mg |
¥1008.00 | 2023-09-09 | |
eNovation Chemicals LLC | D497548-50G |
Ibrutinib |
936563-96-1 | 97% | 50g |
$1725 | 2024-07-21 | |
abcr | AB393532-250mg |
Ibrutinib, 95%; . |
936563-96-1 | 95% | 250mg |
€83.40 | 2025-02-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127143-5g |
Ibrutinib |
936563-96-1 | ≥98% | 5g |
¥872.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BF569-1g |
Ibrutinib (PCI-32765) |
936563-96-1 | ≥98% | 1g |
¥251.0 | 2023-09-01 |
Ibrutinib Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C
1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt
1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C
1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt
1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 10 min, rt
1.2 Solvents: Methanol , Water ; 10 min, rt
1.2 Solvents: Methanol , Water ; 10 min, rt
Riferimento
- Preparation of pure amorphous ibrutinib, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; < 10 °C; 2 h, 20 °C
Riferimento
- Crystalline μ-modification of 1-[(3R)-3-[4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-2-propenyl-1-one, method for production thereof and pharmaceutical composition based thereon, Russian Federation, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 1 h, -10 °C
1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated
1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated
Riferimento
- Method for synthesizing high purity Ibrutinib using acyl halide compound, China, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: 2-Methyltetrahydrofuran ; 1 h, -11 °C → -13 °C; 10 min, -12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C
Riferimento
- Process for making ibrutinib, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrogen , Water Catalysts: Palladium Solvents: Methanol ; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
Riferimento
- Method for preparing ibrutinib using palladium carbon, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Solvents: Dichloromethane , Water ; 20 - 30 °C; 0.5 h, 30 °C; 0.5 h, 20 - 30 °C
Riferimento
- Process for preparing ibrutinib and its intermediates, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Citric acid , Sodium hydroxide Solvents: Acetonitrile , Dichloromethane , Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate ; 30 min, rt
1.2 Reagents: Sodium bicarbonate ; 30 min, rt
Riferimento
- Synthesis method of ibrutinib and its application as small molecule BTK inhibitor for treating mantle cell lymphoma, China, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol , Ethyl acetate , Water ; 2 h, pH 8, 0 °C
Riferimento
- Green preparation of acrylamide drug, China, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Diisopropylethylamine Solvents: Dichloromethane ; -5 °C; 3 h, rt
Riferimento
- Method for preparing and purifying ibrutinib, China, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; -2 - 10 °C; -2 - 10 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- A process for preparing ibrutinib and its intermediates, China, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C
Riferimento
- Preparation of ibrutinib, China, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: 2-[(Diphenylphosphinyl)methyl]phenol Solvents: Toluene ; rt → reflux
Riferimento
- Preparation of ibutinib, China, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, 5 °C
1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4
Riferimento
- Preparation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as ibrutinib intermediate, China, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, cooled; 15 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt
Riferimento
- Process for preparation of Ibrutinib intermediates, China, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ; < 10 min, 0 °C; 10 min, 0 °C
Riferimento
- Preparation of ibrutinib intermediate compound, China, , ,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; rt
1.2 Solvents: Dichloromethane ; 0 °C; rt
Riferimento
- Method for synthesizing ibrutinib using nano magnetic material supported triphenylphosphine, China, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.3 Reagents: Citric acid Solvents: Water
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.3 Reagents: Citric acid Solvents: Water
Riferimento
- Green preparation of ibrutinib, China, , ,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; rt → -5 °C; 1 h, 0 °C
Riferimento
- Process for the preparation of ibrutinib, China, , ,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran ; rt → -5 °C; 1 h, 0 °C
Riferimento
- Preparation of ibrutinib, China, , ,
Ibrutinib Raw materials
- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-, hydrochloride (1:1)
- 3-(4-Phenoxyphenyl)-1-(3R)-1-(phenylmethyl)-3-piperidinyl-1H-pyrazolo3,4-dpyrimidin-4-amine
- IBT6A
- 1-[(3S)-3-Hydroxy-1-piperidinyl]-2-propen-1-one
- (R)-N-Desacryloyl N-3-Propionyl Ibrutinib
- Ibrutinib deacryloylpiperidine
- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
- tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate
- 3-chloropropanoyl chloride
- Acryloyl chloride
Ibrutinib Preparation Products
Ibrutinib Fornitori
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
(CAS:936563-96-1)Ibrutinib
Numero d'ordine:RY190
Stato delle scorte:in Stock
Quantità:1g
Purezza:99% HPLC
Informazioni sui prezzi Ultimo aggiornamento:Monday, 26 August 2024 11:30
Prezzo ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:936563-96-1)1-((3r)-3-(4-amino-3-(4-phenoxyphenyl)-1h-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-2-propen-1-one
Numero d'ordine:24968618
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:12
Prezzo ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:936563-96-1)Ibrutinib
Numero d'ordine:sfd2887
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33
Prezzo ($):discuss personally
atkchemica
Membro d'oro
(CAS:936563-96-1)Ibrutinib
Numero d'ordine:CL1347
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:19
Prezzo ($):discuss personally
Ibrutinib Letteratura correlata
-
Russell T. Naven,Sheila Kantesaria,Sashi Nadanaciva,Thomas Schroeter,Karen L. Leach Toxicol. Res. 2013 2 235
-
Xiaolu Chen,Yajiao Huang,Wanghan Xu,Yuepiao Cai,Yuanrong Yang RSC Med. Chem. 2022 13 1008
-
Sijun Pan,Aixiang Ding,Yisi Li,Yaxin Sun,Yueqin Zhan,Zhenkun Ye,Ning Song,Bo Peng,Lin Li,Wei Huang,Huilin Shao Chem. Soc. Rev. 2023 52 5706
-
Xin Wang,Nan Ma,Rui Wu,Ke Ding,Zhengqiu Li Chem. Commun. 2019 55 3473
-
Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617
936563-96-1 (Ibrutinib) Prodotti correlati
- 1022150-12-4(IBT6A)
- 1553977-17-5(Ibrutinib-d)
- 64372-74-3(1H-Pyrazolo[3,4-d]pyrimidin-4-amine,N-methyl-1-b-D-ribofuranosyl-)
- 55559-55-2(1H-Pyrazolo[3,4-d]pyrimidine-3-carbonitrile,4-amino-1-b-D-ribofuranosyl-)
- 58791-65-4(1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol,4,6-diamino-3-methyl-)
- 145194-32-7(1H-Pyrazolo[3,4-b]pyridine-1-aceticacid, 3-[4-[2-(dimethylamino)-1-methylethoxy]phenyl]-)
- 221244-14-0(4-Amino-1-tert-butyl-3-(1’-naphthylmethyl)pyrazolo3,4-dpyrimidine)
- 1412418-47-3((Rac)-IBT6A)
- 186895-85-2(4-Amino-1-tert-butyl-3-benzylpyrazolo3,4-dpyrimidine)
- 119803-27-9(Benzamide,N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-b-D-erythro-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
(CAS:936563-96-1)Ibrutinib

Purezza:99%+
Quantità:Enterprise standards
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:936563-96-1)Ibrutinib

Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):150.0/282.0/526.0